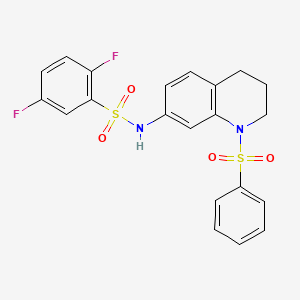

2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex chemical compound primarily studied for its potential applications in various scientific fields, including medicinal chemistry and material science. This compound features two fluorine atoms, a phenylsulfonyl group, and a tetrahydroquinoline moiety, making it of particular interest in drug design and other advanced chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves a multi-step synthetic route. Initially, starting materials such as 2,5-difluorobenzenesulfonamide and 1-phenylsulfonyl-1,2,3,4-tetrahydroquinoline undergo a condensation reaction under specific conditions. Typically, this process requires the use of strong bases and heating to facilitate the formation of the desired product. Various catalysts and solvents may be used to optimize yield and purity.

Industrial Production Methods

In an industrial context, the production of this compound may involve large-scale synthesis with continuous flow processes to ensure efficiency and scalability. Advanced purification techniques, such as chromatography, are employed to achieve the required chemical purity. Safety measures are crucial due to the presence of reactive intermediates and potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:

Oxidation: Oxidative reactions can introduce additional functional groups or modify existing ones.

Reduction: Reductive processes may be used to alter the oxidation state of the compound or its functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

The compound commonly reacts under conditions involving:

Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3)

Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)

Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed

Depending on the reaction conditions, the major products formed can include various substituted derivatives or compounds with modified functional groups. Detailed mechanistic studies help in understanding the specific outcomes of these reactions.

Scientific Research Applications

2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has numerous research applications:

Chemistry: : Used as a building block in the synthesis of more complex molecules, contributing to the development of new materials.

Biology: : Studied for its potential biological activity, including interactions with specific enzymes or receptors.

Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: : Employed in the creation of advanced materials with specific chemical or physical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: : It may interact with specific proteins or enzymes, influencing their activity.

Pathways: : It can modulate biological pathways, potentially leading to desired therapeutic effects. The detailed mechanism involves complex interactions at the molecular level, which are studied through computational and experimental approaches.

Comparison with Similar Compounds

Similar Compounds

Compounds with similar structures include:

N-(quinolin-7-yl)benzenesulfonamide derivatives

2,5-difluorobenzenesulfonamide derivatives

Uniqueness

What sets 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart is its specific combination of functional groups, leading to unique chemical properties and potential applications. Its fluorine atoms can significantly impact its reactivity and biological interactions, making it distinct from other related compounds.

Biological Activity

2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a complex molecular structure characterized by:

- Two fluorine atoms at the 2 and 5 positions.

- A phenylsulfonyl group attached to a tetrahydroquinoline moiety.

- A benzenesulfonamide backbone.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Notably, it has been identified as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a critical role in regulating Th17 cells associated with autoimmune diseases.

1. Bioavailability

Recent studies have demonstrated that derivatives of this compound exhibit significant oral bioavailability:

- Compound D4 , a derivative of the original structure, showed bioavailability rates of 48.1% in mice and 32.9% in rats , significantly higher than that of GSK2981278 (6.2% and 4.1%, respectively) .

2. Efficacy in Disease Models

In experimental models:

- Psoriasis Treatment : D4 effectively reduced psoriasis symptoms at lower doses compared to existing treatments .

- Rheumatoid Arthritis : The compound demonstrated therapeutic effects in mouse models of rheumatoid arthritis without adverse effects over a two-week treatment period .

Data Table: Summary of Biological Activities

Case Study 1: Psoriasis Model

In a controlled study involving mice with induced psoriasis, D4 was administered at varying doses. The results indicated that lower doses were effective in alleviating symptoms compared to higher doses of GSK2981278, suggesting a favorable therapeutic index.

Case Study 2: Rheumatoid Arthritis Model

Another study evaluated the compound's efficacy in a rheumatoid arthritis model. Mice treated with D4 showed reduced inflammation and joint swelling without any observable side effects over a two-week period.

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O4S2/c22-16-9-11-19(23)21(13-16)30(26,27)24-17-10-8-15-5-4-12-25(20(15)14-17)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZKGLNJWYVHLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.